Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate
Overview
Description
Scientific Research Applications
Enzymatic Synthesis Processes
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate plays a role in enzymatic synthesis processes. For instance, in the production of Ticagrelor, an acute coronary syndrome treatment, a ketoreductase (KRED) was used to transform related compounds into chiral alcohols, indicating the potential of using similar processes for this compound (Guo et al., 2017).
Biocatalysis in Pharmaceutical Synthesis
The compound has been involved in the biocatalytic synthesis of pharmaceutical intermediates. An example is the synthesis of a cyclopropane precursor to Ticagrelor, where the engineered enzyme from Bacillus subtilis was used, demonstrating the compound's relevance in the efficient and environmentally friendly synthesis of pharmaceuticals (Hernandez et al., 2016).
Antimicrobial and Antioxidant Applications
This compound derivatives have been evaluated for their antimicrobial and antioxidant properties. This showcases the compound's potential in the development of new treatments for bacterial infections and oxidative stress-related conditions (Radwan et al., 2020).
Ring Opening Reactions and Structural Analysis
The compound has been a subject of studies focusing on ring-opening reactions, which are crucial in the synthesis of various pharmaceuticals and chemicals. Such research also includes detailed structural analysis using techniques like X-ray crystallography, furthering our understanding of its chemical properties and potential applications (Achutha et al., 2017).
Application in Dyeing and Textile Industries
Research has explored the use of derivatives of this compound in dyeing and textile industries. These studies involve complexation with metals and assessing their efficacy on different fabrics, indicating the compound's versatility beyond pharmaceutical applications (Abolude et al., 2021).
Catalysis and Organic Synthesis
The compound is used in catalytic processes and organic synthesis, demonstrating its significance in chemical manufacturing and the development of novel synthetic routes for various chemicals (Moad et al., 2002).
Safety and Hazards
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSSHDNOZISGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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